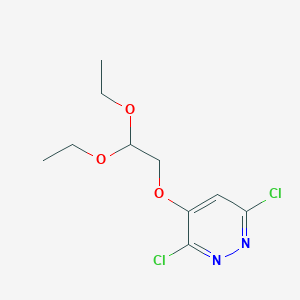
(R)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Amine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine source to introduce the ethan-1-amine moiety.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.
化学反応の分析
Types of Reactions
®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) are commonly employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3-methylphenyl derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
科学的研究の応用
®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine: can be compared with other chiral amines, such as:
Uniqueness
The presence of the bromine atom at the 4-position of the phenyl ring imparts unique electronic and steric properties to ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine, influencing its reactivity and binding characteristics. This makes it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
(1R)-1-(4-bromo-3-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3/t8-/m1/s1 |
InChIキー |
DTGQZZMYBJKJAA-MRVPVSSYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC)Br |
正規SMILES |
CC1=C(C=CC(=C1)C(C)NC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)

![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)




